molecular formula C9H16O3 B077218 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 13380-85-3

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B077218
CAS No.: 13380-85-3
M. Wt: 172.22 g/mol
InChI Key: KOGYKIDJFOMAOF-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a hydroxymethyl group at the 4-position of the cyclohexane ring. This compound is known for its applications in various fields, including chemical synthesis and industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. This process yields the desired ester along with other by-products, which are then separated and purified .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxycyclohexanecarboxylate
  • Methyl 4-oxo-cyclohexanecarboxylate
  • Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester

Uniqueness

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is unique due to the presence of both a hydroxymethyl group and an ester functionality on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYKIDJFOMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928275, DTXSID401230262
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-85-3, 110928-44-4, 110928-45-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13380-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To an ice-cold, stirred solution of acid from step 1 (700 mg, 3.8 mmol) in tetrahydrofuran (10 mL) was added borane-dimethyl sulfide complex (2 mL, 4.1 mmol). The reaction mixture was warmed to room temperature for 2 h and a 1:1 mixture of acetic acid/water (10 mL) was added. The resulting mixture was concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:1 hexanes/ethyl acetate) provided methyl 4-(hydroxymethyl)cyclohexanecarboxylate (560 mg): 1H NMR (500 MHz, CDCl3) δ 3.68 (s, 3H), 3.51-3.46 (m, 2H), 2.59-2.57 (m, 1H), 2.05-2.00 (m, 2H), 1.65-1.55 (m, 5H), 1.31-1.27 (m, 2H).
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Synthesis routes and methods II

Procedure details

Zinc borohydride solution (67 ml of a 0.35M solution, Ref. W. J. Gensler et al J. Amer. Chem. Soc. 1960, 82, 6074) and tetramethylethylenediamine (TMEDA) were successively added to a stirred solution of 4-methoxycarbonylcyclohexylcarbonyl chloride (1.02 g) in THF (18 ml) at 0° C. The reaction mixture was stirred at 0° C. for 30 minutes. The organic phase was then washed with dilute hydrochloric acid and brine before drying over anhydrous magnesium sulphate and then evaporation in vacuo. Methyl 4-hydroxymethylcyclohexanecarboxylate was obtained as a semi-crystalline oil.
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Synthesis routes and methods III

Procedure details

To 4-hydroxymethylcyclohexanecarboxylic acid (TCI-JP, 0.50 g, 3.2 mmol) in 10 mL CH3OH was added 0.50 mL concentrated H2SO4. This mixture was warmed to reflux and allowed to stir for 2 h. The reaction mixture was then cooled and NH4OH was added until the solution tested basic using pH paper. The mixture was then extracted with 3×5 mL ethyl acetate. The combined organic extracts were washed with saturated, aqueous NaCl then were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give 0.45 g of the title compound (0.26 mmol, 83% yield). MS (DCI/NH3) m/z 190 (M+NH4)+.
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Yield
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Reactant of Route 2
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
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Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Reactant of Route 4
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Reactant of Route 5
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Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

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